N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Description
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
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Biological Activity
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structural features suggest potential biological activities, including antiviral properties and interactions with various biological macromolecules. This article reviews the existing literature on its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₂H₁₆N₂O₃ |
Molecular Weight | 236.27 g/mol |
CAS Number | 2097869-52-6 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : It could modulate receptors that are key to various physiological responses, influencing processes such as inflammation or cell signaling.
- Antiviral Activity : Preliminary studies have indicated potential antiviral effects against specific viruses, suggesting it may disrupt viral replication processes.
Antiviral Activity
Research has demonstrated that related compounds exhibit antiviral properties. For example, studies on derivatives of cyclohexene have shown inhibitory effects against the Influenza A virus H1N1, indicating that similar structures might also possess antiviral capabilities .
Case Studies
- Study on Antiviral Properties : A study published in 2014 explored the antiviral activity of related compounds against H1N1. The findings suggested that structural modifications could enhance efficacy against viral targets .
- Biochemical Probes : Investigations into the interactions of this compound with biological macromolecules have shown promise as biochemical probes for studying cellular mechanisms.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Biological Activity | Notable Features |
---|---|---|
This compound | Potential antiviral | Hydroxy and oxazole groups |
N'-[(4-hydroxycyclohexenyl)methyl]-N-(5-methylisoxazole) | Antiviral against H1N1 | Similar hydroxy group |
N'-[(4-hydroxycyclohexenyl)methyl]-N-(isoxazol) | Moderate antibacterial | Variations in nitrogen-containing ring |
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by the compound.
- Structure–Activity Relationship (SAR) : Exploring how structural variations influence biological activity to optimize therapeutic potential.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-9-7-10(16-20-9)15-12(18)11(17)14-8-13(19)5-3-2-4-6-13/h3,5,7,19H,2,4,6,8H2,1H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBREDUCFATWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.